

Spectroscopic Characterization of o-Benzyl-d-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *o-Benzyl-d-tyrosine*

Cat. No.: B554738

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies for the characterization of **o-Benzyl-d-tyrosine**. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also includes detailed experimental protocols and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for o-Benzyl-tyrosine and its derivatives. While specific data for the d-isomer is limited in publicly available literature, the data for the l-isomer and its protected forms serve as a reliable reference, as the stereochemistry at the alpha-carbon does not significantly alter the chemical shifts in NMR or the vibrational modes in IR spectroscopy, nor the mass-to-charge ratio in mass spectrometry under standard conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of N-Boc-O-benzyl-L-tyrosine

Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
Aromatic (Benzyl & Tyrosine)	7.42 - 6.90	m	9H
-NH (Amide)	~5.0	d	1H
-CH (α -proton)	~4.58	m	1H
-CH ₂ - (Benzyl)	5.02	s	2H
-CH ₂ - (β -protons)	3.12 - 2.86	m	2H
-C(CH ₃) ₃ (Boc)	1.42	s	9H
Note: Data is for the N-Boc protected L-isomer and chemical shifts can vary slightly depending on the solvent and concentration used. [1]			

Table 2: ¹³C NMR Spectroscopic Data of N-Boc-O-benzyl-L-tyrosine

Carbon	Chemical Shift (δ) ppm
C=O (Carboxyl)	176.51
C=O (Boc)	157.99
Aromatic (C-O)	157.37
Aromatic (Quaternary)	137.55, 136.99
Aromatic (CH)	130.43, 130.40, 130.15, 128.76, 128.58, 128.13, 127.96, 127.48, 115.00, 114.82
C (Boc quaternary)	80.32
-CH ₂ - (Benzyl)	70.03, 69.49
-CH (α -carbon)	54.07
-CH ₂ - (β -carbon)	36.93, 36.32
-CH ₃ (Boc)	28.30, 22.70
Note: Data is for the N-Boc protected L-isomer and chemical shifts can vary slightly depending on the solvent and concentration used. [2] [3]	

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of O-benzyl-L-tyrosine

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H stretch (Carboxylic acid)	3400-2400 (broad)	
N-H stretch (Amine)	3300-3000	
C-H stretch (Aromatic)	3100-3000	
C-H stretch (Aliphatic)	3000-2850	
C=O stretch (Carboxylic acid)	~1700	
C=C stretch (Aromatic)	1600-1450	
N-H bend (Amine)	~1600	
C-O stretch (Ether)	~1240	
Note: Data is for the L-isomer. The spectrum for the D-isomer is expected to be identical.		

Mass Spectrometry

Table 4: Mass Spectrometry Data of O-benzyl-L-tyrosine

Technique	m/z	Interpretation
GC-MS	197, 235.775	Molecular Ion and/or fragment ions
ESI-MS	272.1281 [M+H] ⁺	Protonated molecular ion

Note: Data is for the L-isomer.
The mass spectrum for the D-isomer is expected to be identical.[\[4\]](#)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **o-Benzyl-d-tyrosine**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CD₃OD) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Appropriate for the chemical shift range of the compound (e.g., 0-12 ppm).
- Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.[\[1\]](#)

FT-IR Spectroscopy (KBr Pellet Method)

- Thoroughly grind 1-2 mg of dry **o-Benzyl-d-tyrosine** in an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
- Quickly and thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.^[1]

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.^[1]

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

- Prepare a stock solution of **o-Benzyl-d-tyrosine** in a suitable solvent (e.g., methanol, acetonitrile, or water with a small amount of formic acid to promote ionization). A typical concentration is 1 mg/mL.

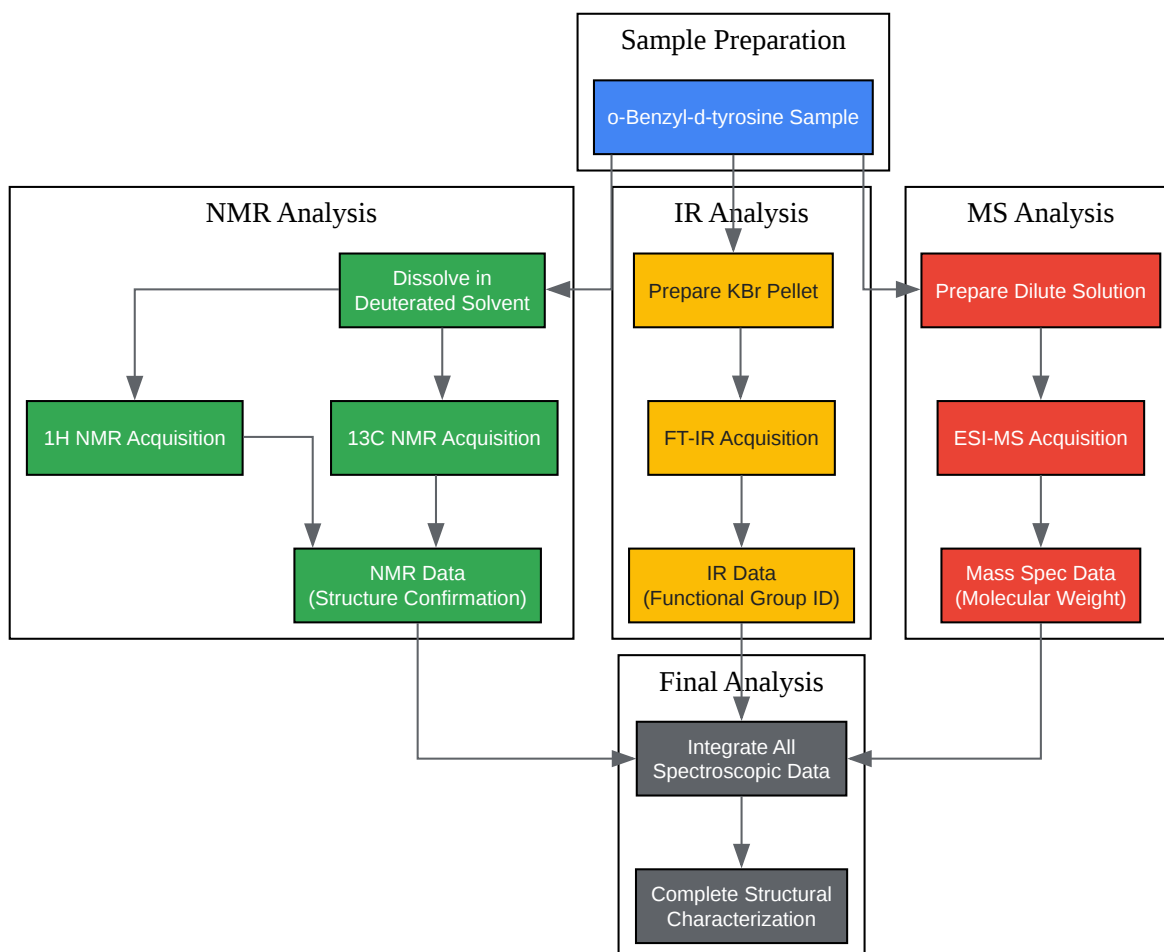
- Dilute the stock solution with the same solvent to a final concentration of approximately 1-10 $\mu\text{g/mL}$.

Data Acquisition:

- Mass Spectrometer: An ESI-MS instrument (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive ion mode is typically used for amino acids to observe $[\text{M}+\text{H}]^+$ ions.
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$.
- Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
- Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the ions. The accurate mass measurement can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as **o-Benzyl-d-tyrosine**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Boc-O-benzyl-L-tyrosine(2130-96-3) ¹³C NMR spectrum [chemicalbook.com]
- 3. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 4. O-benzyl-L-tyrosine | C₁₆H₁₇NO₃ | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of o-Benzyl-d-tyrosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554738#spectroscopic-data-nmr-ir-mass-spec-of-o-benzyl-d-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com